
5-OH-VPA-d7; 5-Hydroxy-2-(propyl-d7)pentanoic Acid; 2-(Propyl-d7)-5-hydroxypentanoic Acid Sodium Salt; 2-n-(Propyl-d7)-5-hydroxypentanoic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-(propyl-d7)pentanoic Acid, also known as 5-OH-VPA-d7, is a deuterium-labelled metabolite of Valproic Acid. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The deuterium labelling allows for more precise tracking and analysis in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(propyl-d7)pentanoic Acid involves the deuterium labelling of Valproic Acid. The unlabelled version, 5-Hydroxy Valproic Acid, is produced through the metabolism of Valproic Acid via the enzyme CYP4B1 . The specific synthetic routes and reaction conditions for the deuterium-labelled version are proprietary and not widely published.
Industrial Production Methods
Industrial production methods for 5-Hydroxy-2-(propyl-d7)pentanoic Acid are not extensively documented. it is likely that the production involves advanced chemical synthesis techniques and stringent quality control measures to ensure the purity and consistency of the deuterium labelling .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(propyl-d7)pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminium hydride for reduction. Substitution reactions may involve reagents such as halides or other nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
5-Hydroxy-2-(propyl-d7)pentanoic Acid is used in various scientific research applications, including:
Chemistry: As a labelled compound, it is used in metabolic studies to track the pathways and transformations of Valproic Acid.
Biology: It helps in understanding the metabolic processes and interactions of Valproic Acid in biological systems.
Medicine: The compound is used in pharmacokinetic studies to investigate the distribution, metabolism, and excretion of Valproic Acid.
Industry: It is used in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(propyl-d7)pentanoic Acid is related to its parent compound, Valproic Acid. Valproic Acid is known to inhibit histone deacetylases (HDACs), leading to the hyperacetylation of histones and changes in gene expression. This inhibition can affect various molecular targets and pathways, including those involved in tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy Valproic Acid
- 4-Hydroxy Valproic Acid
- 3-Keto Valproic Acid Sodium Salt
- Valproic Acid β-D-Glucuronide
Uniqueness
5-Hydroxy-2-(propyl-d7)pentanoic Acid is unique due to its deuterium labelling, which allows for more precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where accurate measurement of metabolic pathways is crucial .
Properties
Molecular Formula |
C8H15NaO3 |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
sodium;3,3,4,4,5,5,5-heptadeuterio-2-(3-hydroxypropyl)pentanoate |
InChI |
InChI=1S/C8H16O3.Na/c1-2-4-7(8(10)11)5-3-6-9;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1/i1D3,2D2,4D2; |
InChI Key |
CSZWWXWOLIYBAB-MDVNJVHASA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CCCO)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCC(CCCO)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B12418031.png)
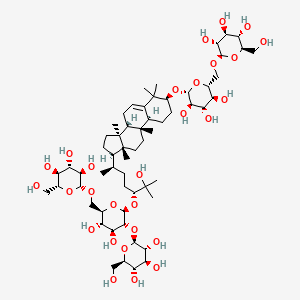

![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)
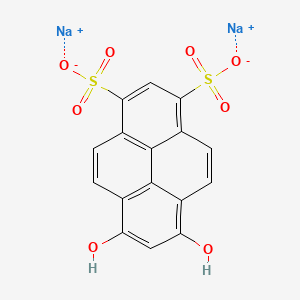



![(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B12418068.png)
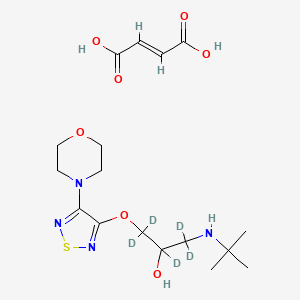
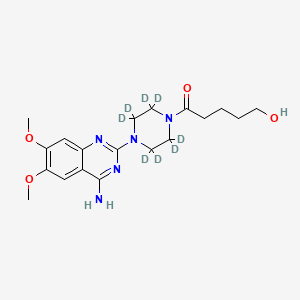
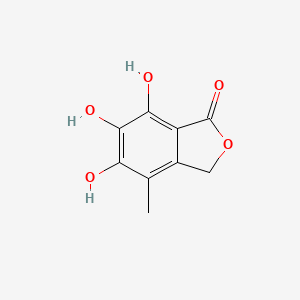

![(3S)-N-[(2S)-1-[[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-(4-morpholin-4-ylbut-2-ynoyl)pyrrolidine-3-carboxamide](/img/structure/B12418098.png)
